2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid
Description
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid: is a compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions . This compound is often utilized in various chemical reactions and research applications due to its unique structure and properties.
Properties
IUPAC Name |
2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-9(6-10(15)16)7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVRSVKHYVXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375271-35-3 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Amines: The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Deprotection: Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale synthesis using the same principles as laboratory-scale reactions. The use of continuous flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the Boc protecting group.
Substitution: The Boc group can be substituted under specific conditions, such as treatment with trimethylsilyl iodide followed by methanolysis.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Trimethylsilyl iodide and methanol for Boc deprotection.
Major Products:
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry:
Protecting Group: Widely used as a protecting group for amines in organic synthesis.
Chiral Separation: Used in the design and process study of chiral separation of compounds.
Biology and Medicine:
Industry:
Material Science: Employed in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid primarily involves the protection and deprotection of amines. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions . The deprotection process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the free amine .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Similar in structure and function, used for protecting amines in peptide synthesis.
Cyclopropanecarboxylic acid derivatives: Used in similar applications for protecting amines.
Uniqueness:
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to protect amines under mild conditions and be selectively deprotected makes it a valuable compound in organic synthesis and research .
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1173068-21-7
Antibacterial Properties
Recent studies have indicated that compounds related to this compound exhibit significant antibacterial activity. For instance, a series of pyrrolidine derivatives demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .
Enzyme Inhibition
The compound has been shown to act as a potent inhibitor of various enzymes. In particular, it inhibits DNA gyrase and topoisomerase IV from E. coli, with IC50 values reported in the low nanomolar range (<100 nM). This dual inhibition is critical for its antibacterial efficacy, making it a candidate for further development in treating resistant bacterial strains .
Study 1: In Vivo Efficacy
In a mouse model of infection caused by vancomycin-intermediate Staphylococcus aureus, the compound demonstrated significant in vivo efficacy. The study highlighted that treatment with the compound resulted in reduced bacterial load and improved survival rates compared to control groups .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to evaluate the biological activity of various derivatives of this compound. Modifications to the pyrrolidine ring and side chains significantly influenced antibacterial potency and selectivity against different bacterial strains .
Table 1: Inhibitory Activities of Related Compounds
| Compound Name | IC50 (nM) | Target Enzyme | Bacterial Strain |
|---|---|---|---|
| Compound A | <32 | DNA Gyrase | E. coli |
| Compound B | <100 | Topo IV | S. aureus |
| This compound | <50 | Dual (Gyrase & Topo IV) | Multidrug-resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
